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Compound of Interest

Compound Name: Einecs 251-319-9

Cat. No.: B15180549

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide focuses predominantly on the pharmacological
properties of nicotinic acid, a primary component of Einecs 251-319-9. This is due to the
extensive availability of research on nicotinic acid and the limited specific pharmacological data
for the compound Einecs 251-319-9, which is a salt of nicotinic acid and alpha-
[(butylamino)methyl]-4-hydroxybenzyl alcohol. The pharmacological activity of Einecs 251-319-
9 is expected to be primarily driven by its nicotinic acid moiety.

Core Pharmacological Properties of Nicotinic Acid

Nicotinic acid, also known as niacin or vitamin B3, is a well-established lipid-modifying agent.[1]
[2][3][4] At pharmacological doses, typically ranging from 500 to 3000 mg per day, it favorably
alters the lipid profile by reducing levels of total cholesterol, low-density lipoprotein (LDL)
cholesterol, and triglycerides, while significantly increasing high-density lipoprotein (HDL)
cholesterol.[1][5][6][7]

Quantitative Pharmacodynamic Data

The following table summarizes the typical effects of nicotinic acid on lipid parameters as
observed in clinical trials.
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Direction of

Magnitude of

Parameter References
Change Change

Total Cholesterol Decrease 10-25% [7]

LDL-Cholesterol Decrease 5-25% [51[7]

HDL-Cholesterol Increase 15-35% [51[8]

Triglycerides Decrease 20-50% [51[7]

Lipoprotein(a) Decrease Variable [7]

Pharmacokinetic Profile

Nicotinic acid is rapidly absorbed from the gastrointestinal tract.[1] Its metabolism is complex

and dose-dependent, with two primary pathways: a high-affinity, low-capacity pathway leading

to the formation of nicotinamide adenine dinucleotide (NAD), and a low-affinity, high-capacity

pathway resulting in the formation of nicotinuric acid and other metabolites that are excreted in

the urine.
Parameter Value References
Bioavailability Nearly complete [1]
Time to Peak Plasma 30-60 minutes (Immediate o
Concentration (Tmax) Release)
Half-life (t1/2) ~1 hour [9]
] Hepatic (dose-dependent
Metabolism [10]
pathways)
Excretion Primarily renal [1][9]

Mechanism of Action: Signaling Pathways

The primary mechanism of action of nicotinic acid involves the activation of the G protein-

coupled receptor 109A (GPR109A), also known as HM74A, which is highly expressed in
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adipocytes.[4][11] This interaction initiates a cascade of intracellular events leading to the
observed lipid-modifying effects.

Inhibition of Lipolysis in Adipose Tissue

Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylyl
cyclase, a decrease in cyclic AMP (cCAMP) levels, and subsequent reduced activation of
hormone-sensitive lipase. This cascade results in a decrease in the mobilization of free fatty
acids (FFAs) from adipose tissue to the liver.[7]
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Caption: Nicotinic acid signaling pathway in adipocytes.

Hepatic Effects on Lipoprotein Synthesis
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The reduction in FFA flux to the liver decreases the substrate available for hepatic triglyceride
synthesis. This, in turn, reduces the assembly and secretion of very-low-density lipoproteins
(VLDL) by the liver. Since LDL is a metabolic product of VLDL, a reduction in VLDL production
leads to a subsequent decrease in LDL levels.[7] Nicotinic acid also directly inhibits the enzyme
diacylglycerol acyltransferase-2 (DGAT?2) in hepatocytes, further reducing triglyceride
synthesis.[6][7]
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Caption: Hepatic effects of nicotinic acid on lipoprotein synthesis.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of nicotinic acid are
extensive and varied. Below are generalized methodologies for key in vivo and in vitro
experiments.

In Vivo Assessment of Lipid-Modifying Effects
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Objective: To determine the effect of a test compound on plasma lipid profiles in an animal

model.

Methodology:

Animal Model: Male Wistar rats or hyperlipidemic hamster models are commonly used.

Acclimatization: Animals are acclimatized for at least one week with standard chow and
water ad libitum.

Grouping: Animals are randomly assigned to a control group (vehicle) and treatment groups
(receiving different doses of the test compound).

Dosing: The test compound is administered orally (gavage) or intraperitoneally for a specified
period (e.g., 14-28 days).

Blood Collection: At the end of the treatment period, animals are fasted overnight, and blood
samples are collected via cardiac puncture under anesthesia.

Lipid Analysis: Plasma is separated by centrifugation, and levels of total cholesterol, HDL-C,
LDL-C, and triglycerides are measured using commercially available enzymatic kits.

Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA
followed by a post-hoc test) to determine significant differences between groups.
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Caption: Workflow for in vivo lipid-lowering studies.
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In Vitro Lipolysis Assay

Objective: To assess the direct inhibitory effect of a test compound on lipolysis in adipocytes.
Methodology:

o Cell Culture: Differentiated 3T3-L1 adipocytes are a common in vitro model.

o Treatment: Adipocytes are pre-incubated with the test compound at various concentrations.
 Lipolysis Induction: Lipolysis is stimulated by adding a known agonist, such as isoproterenol.

e Glycerol/FFA Measurement: The cell culture medium is collected, and the amount of glycerol
or free fatty acids released from the adipocytes is quantified using a colorimetric or
fluorometric assay.

o Data Analysis: The inhibitory concentration (IC50) of the test compound is calculated to
determine its potency in inhibiting lipolysis.

Adverse Effects and Clinical Considerations

The most common side effect of nicotinic acid is cutaneous flushing, characterized by warmth,
redness, and itching of the skin.[11] This is mediated by the release of prostaglandins. Other
potential adverse effects include gastrointestinal distress, and at high doses, hepatotoxicity and
an increased risk of developing type 2 diabetes.[1] Recent large clinical trials have raised
questions about the incremental cardiovascular benefit of adding niacin to statin therapy in
well-controlled patients.[5][12][13]

Conclusion

Einecs 251-319-9, as a compound containing nicotinic acid, is presumed to exert its
pharmacological effects primarily through the well-documented mechanisms of nicotinic acid.
These include the inhibition of lipolysis in adipose tissue via GPR109A activation and
subsequent reduction in hepatic VLDL and LDL synthesis. While effective in modifying the lipid
profile, the clinical application of nicotinic acid requires careful consideration of its side-effect
profile and the evolving landscape of cardiovascular risk reduction therapies. Further research
Is warranted to elucidate any unique pharmacological properties of the Einecs 251-319-9
compound itself.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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